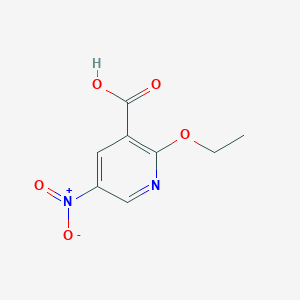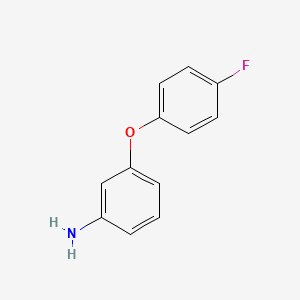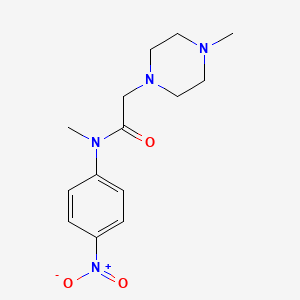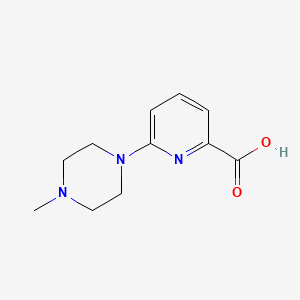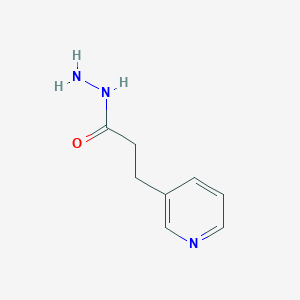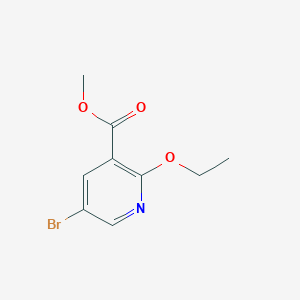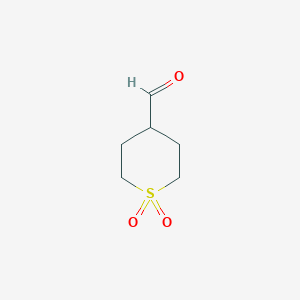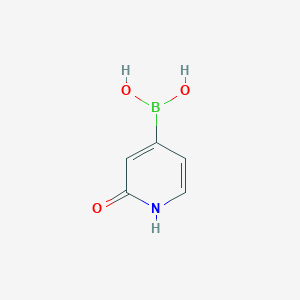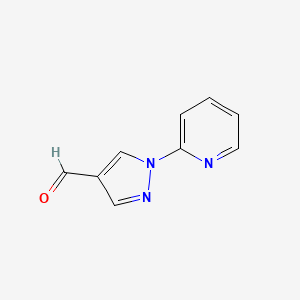
1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
概要
説明
1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the class of pyrazolo[3,4-b]pyridines. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential biomedical applications . The pyrazolo[3,4-b]pyridine core can exist in two tautomeric forms, namely the 1H- and 2H-isomers, and can be substituted at various positions to yield a wide range of derivatives .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives, which are structurally related to 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, has been achieved through various methods. One approach involves a microwave-assisted one-pot condensation of 3-methyl-1-phenyl-1H-pyrazolo-5-amine, formaldehyde, and β-diketones in aqueous media catalyzed by InCl3 . Another method includes the Vilsmeier–Haack reaction to synthesize 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes, which can be further reacted to obtain chalcone analogues . Additionally, a Sonogashira-type cross-coupling reaction has been used to synthesize 2H-pyrazolo[4,3-c]pyridines, a closely related structure, from 1H-pyrazol-3-yl trifluoromethanesulfonates .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-b]pyridine derivatives has been studied through various techniques, including X-ray single crystal diffraction. These studies have revealed that the compounds can form different geometries, such as tetrahedral, octahedral, and complex sheet structures, depending on the substituents and the metal centers in the case of metal complexes . The supramolecular interactions, including hydrogen bonding and weak molecular interactions, play a significant role in the crystalline architectures of these compounds .
Chemical Reactions Analysis
Pyrazolo[3,4-b]pyridine derivatives can undergo various chemical reactions to yield a plethora of compounds with potential biological activities. For instance, the reaction of pyrazolo[3,4-b]pyridine-5-carbaldehydes with acetophenones and hydrazine hydrate can afford chalcone analogues and dipyrazolopyridines, respectively . Furthermore, the Friedlander condensation of a pyrazolo[3,4-b]pyridine synthon with reactive methylenes has been performed to achieve tricyclic, tetracyclic, and pentacyclic N-heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-b]pyridine derivatives are influenced by the substituents present on the core structure. The absorption and emission spectra of these compounds depend on the substituents at specific positions on the pyridine ring, which can affect their photophysical properties . The solubility of these compounds can also be modified, as seen in the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, which is a water-soluble aldehyde with potential as an intermediate for anticancer drugs .
科学的研究の応用
1-(2-Pyridyl)piperazine
- Application Summary : This compound is used as a reagent for the determination of both aliphatic and aromatic isocyanates in air by reversed-phase HPLC . It may also be employed as a reagent for the fluorometric determination of airborne diisocyanates .
- Methods of Application : The compound is used in reversed-phase HPLC and fluorometric determination methods .
- Results or Outcomes : The compound effectively determines the presence of both aliphatic and aromatic isocyanates in air .
N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines
- Application Summary : These compounds were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .
- Methods of Application : N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free . Whereas 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .
- Results or Outcomes : The synthesis resulted in the formation of N-(pyridin-2-yl)amides and 3-bromoimidazopyridines respectively from α-bromoketones and 2-aminopyridine .
Zinc complexes supported by pyridine-N-oxide ligands
- Application Summary : These complexes are used in catalytic Michael addition reactions .
- Methods of Application : New dipyridylpyrrole N-oxide ligands HL1 and HL2 are synthesized via oxidation of 2-(5-(pyridin-2-yl)-1H-pyrrol-2-yl)pyridine (Hdpp) by using 3-chloroperbenzoic acid (m-CPBA) in CH2Cl2 . The treatment of ZnEt2 with two equiv. of HL1 and HL2 affords [Zn(L1)2] and [Zn(L2)2] in medium yield, respectively .
- Results or Outcomes : The zinc complexes were employed as a highly efficient catalyst for the thiol-Michael addition of thiols to α,β-unsaturated ketones in EtOH at room temperature .
Synthesis of Novel 2-(Pyridin-2-yl)
- Application Summary : This compound is used in the synthesis of novel organic compounds .
- Methods of Application : The compound is synthesized via condensation of 4-pyrazolecarboxylic acid with benzyl alcohol in the presence of 1-ethyl-3 (3-dimethylpropylamine) carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) .
- Results or Outcomes : The synthesis resulted in the formation of novel organic compounds .
Glucocorticoids
- Application Summary : Glucocorticoids participate in the behavioral and physiological responses generated under stressful circumstances coming from different sources-physical and/or psychological .
- Methods of Application : In mammals, the increases of these hormones are mediated by the activation of the hypothalamic-pituitary-adrenal axis .
- Results or Outcomes : This response occurs after exposure to stress .
Synthesis of Novel 2-(Pyridin-2-yl)
- Application Summary : This compound is used in the synthesis of novel organic compounds .
- Methods of Application : The compound is synthesized via condensation of 4-pyrazolecarboxylic acid with benzyl alcohol in the presence of 1-ethyl-3 (3-dimethylpropylamine) carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) .
- Results or Outcomes : The synthesis resulted in the formation of novel organic compounds .
特性
IUPAC Name |
1-pyridin-2-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-7-8-5-11-12(6-8)9-3-1-2-4-10-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTKXJUKCIXCBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640909 | |
| Record name | 1-(Pyridin-2-yl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde | |
CAS RN |
896717-66-1 | |
| Record name | 1-(Pyridin-2-yl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

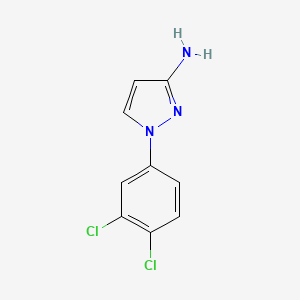
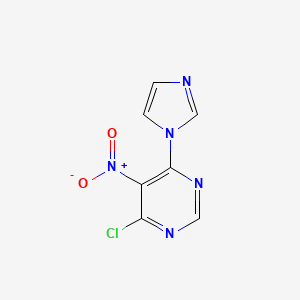
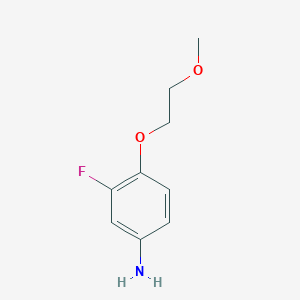
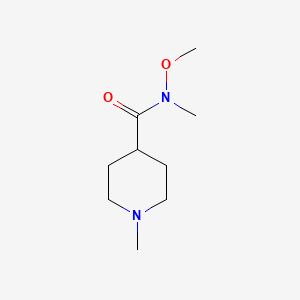
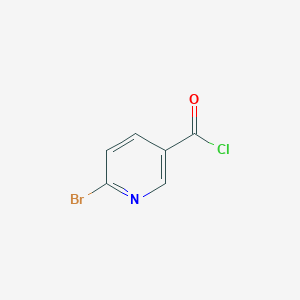
![Spiro[indoline-3,3'-piperidin]-2-one hydrochloride](/img/structure/B1323208.png)
